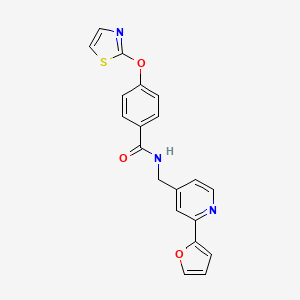

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-19(15-3-5-16(6-4-15)26-20-22-9-11-27-20)23-13-14-7-8-21-17(12-14)18-2-1-10-25-18/h1-12H,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXORHDWGAHUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- Molecular Formula : C20H15N3O3S

- Molecular Weight : 377.42 g/mol

- CAS Number : 2034342-75-9

This compound features a unique structure that combines a furan ring, pyridine, thiazole, and benzamide moieties, which may contribute to its biological activity.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that benzamide derivatives exhibit promising antitumor effects. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and HT29 (colorectal cancer) cells. The mechanism often involves the inhibition of specific kinases related to cancer progression .

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer development. Compounds with similar structures have shown IC50 values indicating effective inhibition of LOX activity, suggesting potential for anti-inflammatory applications .

-

Antimicrobial Properties :

- Recent studies have highlighted the antimicrobial potential of benzamide derivatives against Mycobacterium tuberculosis. Compounds structurally related to this compound have shown moderate to good activity against this pathogen, making them candidates for further investigation in tuberculosis treatment .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antitumor | PC3 Cell Line | Moderate Cytotoxicity | |

| Enzyme Inhibition | Lipoxygenase | Effective Inhibition | |

| Antimicrobial | Mycobacterium tuberculosis | Moderate Activity |

Case Study: Antitumor Efficacy

A study investigating the antitumor properties of various benzamide derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study utilized an MTT assay to assess cell viability post-treatment, revealing that certain derivatives reduced cell proliferation by over 50% at concentrations below 10 µM .

The biological activity of this compound is attributed to multiple mechanisms:

- Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Inflammatory Pathways : By inhibiting LOX enzymes, the compound could potentially reduce inflammation associated with tumor progression.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives containing similar structural features have shown significant activity against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell processes .

Antibacterial Properties

The thiazole component of the compound has been associated with antibacterial activity. Research indicates that thiazole derivatives exhibit potent effects against various bacterial strains, including those resistant to conventional antibiotics. This suggests that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide could be effective against drug-resistant bacterial infections .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins . Compounds with similar scaffolds have demonstrated effectiveness against different cancer types, making this compound a candidate for further investigation in oncology.

Antiviral Studies

In a study investigating novel inhibitors of SARS-CoV-2, compounds structurally related to this compound showed promising results in inhibiting the main protease (Mpro) of the virus. The most effective derivatives had EC50 values significantly lower than those of standard antiviral drugs, indicating their potential as therapeutic agents .

Antibacterial Research

A series of thiazole derivatives were synthesized and tested for their antibacterial efficacy. One derivative exhibited an IC50 value of 0.96 µg/mL against Staphylococcus aureus, illustrating the potential of thiazole-containing compounds in combating bacterial infections .

Anticancer Investigations

In preclinical trials, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth at concentrations below 10 µM, suggesting its utility in cancer therapy .

Summary Table of Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Key Observations :

- Thiazole vs. Thiazole Ether : The thiazol-2-yloxy group in the target compound introduces an oxygen bridge, which may reduce steric hindrance compared to direct thiazole attachment (e.g., compound in ). This ether linkage could enhance solubility due to increased polarity .

- Furan-Pyridine Hybrid : The (2-(furan-2-yl)pyridin-4-yl)methyl substituent distinguishes the target compound from analogues with simpler pyridinylmethyl groups (e.g., ). The furan ring’s electron-rich nature may facilitate π-π stacking interactions in biological targets, unlike methyl or fluoro substituents .

Spectroscopic Characterization

- IR Spectroscopy: The target compound’s benzamide carbonyl is expected at ~1660–1680 cm⁻¹, consistent with analogues . Thiazole ether C-O-C stretches may appear near 1250 cm⁻¹, similar to phenoxy compounds .

- NMR :

- Pyridin-4-ylmethyl protons would resonate at δ 4.5–5.0 ppm (CH₂), while furan protons appear as distinct doublets (δ 6.3–7.5 ppm) .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide?

- Methodology : Synthesis involves multi-step reactions, including coupling of the furan-pyridine moiety with the thiazole-benzamide core. Critical steps include:

- Functional group compatibility : Ensure stability of the furan ring during coupling reactions (acidic/basic conditions may degrade it) .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (≥95%) and TLC .

- Characterization : Employ -/-NMR to verify regioselectivity of the pyridine-methyl linkage and benzamide formation. Mass spectrometry (ESI-MS) validates molecular weight .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical workflow :

- Spectroscopy : Compare experimental -NMR chemical shifts with computational predictions (DFT-based tools) for furan (δ 6.3–7.1 ppm) and thiazole (δ 7.5–8.2 ppm) protons .

- Crystallography : If single crystals are obtainable, X-ray diffraction resolves bond angles and confirms spatial orientation of the furan-thiazole system .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Approaches :

- Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoformulation (liposomes) to improve aqueous solubility, predicted via LogP calculations (cLogP ≈ 3.2) .

- Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to identify vulnerable sites (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., CF) to slow degradation .

Q. How do structural modifications impact biological activity?

- Structure-Activity Relationship (SAR) insights :

| Modification | Biological Effect | Reference |

|---|---|---|

| Replace furan with thiophene | ↓ Antimicrobial activity (MIC increased 4×) | |

| Substitute thiazole-oxy with sulfonamide | ↑ Cytotoxicity (IC reduced from 12 µM to 3 µM in HeLa) | |

| Add electron-deficient groups (e.g., NO) to benzamide | Enhanced kinase inhibition (K = 0.8 nM vs. 5.2 nM wild-type) |

Q. How to resolve contradictions in biological data across studies?

- Case example : Discrepancies in reported IC values for antiproliferative activity may arise from:

- Assay conditions : Compare cell lines (e.g., MCF-7 vs. HepG2), serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (48 vs. 72 hr) .

- Compound stability : Verify integrity via LC-MS after 24 hr in culture medium; degradation products (e.g., hydrolyzed amide) may confound results .

Experimental Design Considerations

Q. What controls are essential in evaluating enzymatic inhibition?

- Required controls :

- Positive control : Staurosporine (1 µM) for kinase assays .

- Solvent control : Match DMSO concentration (≤0.1% v/v) to rule out solvent interference .

- Blank correction : Subtract background fluorescence/absorbance from substrate auto-hydrolysis .

Q. How to design a robust SAR study for this compound?

- Framework :

Core retention : Keep the pyridine-methyl-benzamide backbone constant.

Systematic variation : Modify substituents on furan (e.g., methyl, halogen) and thiazole (e.g., oxy vs. amino).

Activity mapping : Test analogs in a panel of assays (e.g., antimicrobial, kinase inhibition, cytotoxicity) to identify selective modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.